molecular formula C15H15N3OS B5880710 N-(4-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea

N-(4-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No. B5880710
M. Wt: 285.4 g/mol
InChI Key: PBQVLNQWKBNZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea, commonly known as APTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. APTU belongs to the class of thioureas and has been found to exhibit antitumor and antiviral activities.

Mechanism of Action

The exact mechanism of action of APTU is not fully understood. However, studies have suggested that APTU may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. APTU has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, APTU has been shown to inhibit the replication of the hepatitis C virus and the HIV virus.
Biochemical and Physiological Effects:
Studies have shown that APTU has a low toxicity profile and does not exhibit significant adverse effects on normal cells. APTU has been found to induce cell cycle arrest in cancer cells, leading to their death. APTU has also been shown to decrease the expression of certain genes involved in cancer cell growth and proliferation. In addition, APTU has been found to modulate the immune response, leading to the suppression of tumor growth.

Advantages and Limitations for Lab Experiments

APTU has several advantages for lab experiments. It has a low toxicity profile and exhibits potent antitumor and antiviral activities. APTU is also relatively easy to synthesize and purify. However, APTU has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic properties. In addition, APTU has not been extensively studied in animal models, and its efficacy and safety in vivo remain to be determined.

Future Directions

There are several future directions for APTU research. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy and safety in animal models and evaluate its potential as a therapeutic agent for cancer and viral infections. In addition, APTU can be used as a lead compound for the development of more potent and selective analogs with improved therapeutic properties. Finally, APTU can be used in combination with other drugs or therapies to enhance their efficacy and reduce their toxicity.

Synthesis Methods

The synthesis of APTU involves the reaction of 4-acetylphenyl isothiocyanate with 3-pyridinemethanamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or ethyl acetate and is followed by purification using column chromatography.

Scientific Research Applications

APTU has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor activity against various cancer cell lines such as breast cancer, prostate cancer, and lung cancer. APTU has also been shown to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).

properties

IUPAC Name

1-(4-acetylphenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-11(19)13-4-6-14(7-5-13)18-15(20)17-10-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQVLNQWKBNZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793991
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Acetylphenyl)-3-(pyridin-3-ylmethyl)thiourea

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